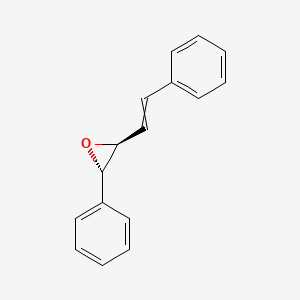
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a phenyl group and a phenylethenyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the compound can be synthesized by reacting styrene oxide with a phenyl-substituted alkene under basic conditions. The reaction typically employs a peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
The compound’s reactivity makes it a valuable tool in biological studies, particularly in the investigation of enzyme-catalyzed reactions involving epoxides.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. Its ability to form covalent bonds with biological molecules makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications in material science.
作用机制
The mechanism by which (2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane exerts its effects involves the formation of covalent bonds with target molecules. The oxirane ring is highly reactive, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- Methyl (2R,3S)-3-[(E)-2-phenylethenyl]oxirane-2-carboxylate
- Styrene oxide
- Phenyl glycidyl ether
Uniqueness
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane is unique due to its specific stereochemistry and the presence of both phenyl and phenylethenyl groups. This combination of features distinguishes it from other epoxides and contributes to its distinct reactivity and applications.
属性
分子式 |
C16H14O |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
(2R,3S)-2-phenyl-3-(2-phenylethenyl)oxirane |
InChI |
InChI=1S/C16H14O/c1-3-7-13(8-4-1)11-12-15-16(17-15)14-9-5-2-6-10-14/h1-12,15-16H/t15-,16+/m0/s1 |
InChI 键 |
JDRQDADZTNXGST-JKSUJKDBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C=C[C@H]2[C@H](O2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2C(O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


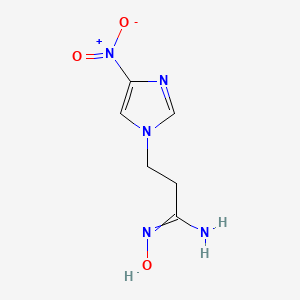
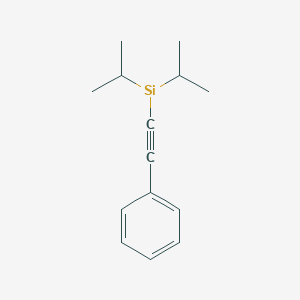
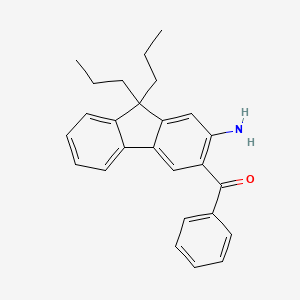
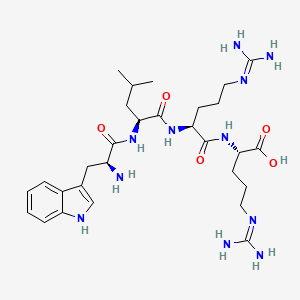
![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
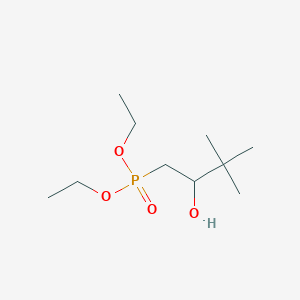
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)

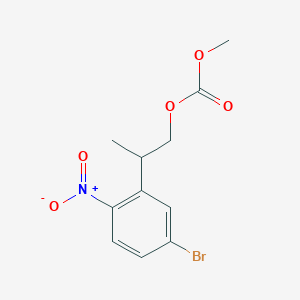
![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)
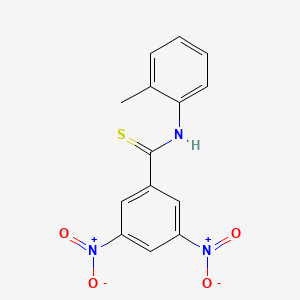
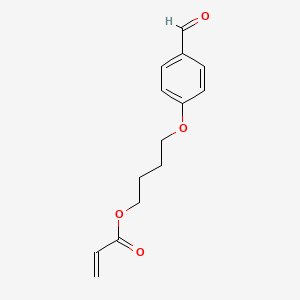

![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
